6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-12-3(10)2-1-11-14-4(2)13-5/h1H,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNHHGMTQGGARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=NC(=C21)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287948 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-78-5 | |
| Record name | NSC53587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formamide-Mediated Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold is often constructed via cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives. A representative method involves heating 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with formamide and ammonium formate at 135°C for 15 hours. This one-pot reaction facilitates the formation of the pyrimidine ring through nucleophilic attack and subsequent dehydration.
Reaction Conditions
-
Reagents: Formamide, ammonium formate
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Temperature: 135°C
-
Yield: 84.5%
-
Purity: 98.0% (HPLC)
This method is favored for its simplicity and scalability, though the electron-withdrawing trifluoromethyl group necessitates prolonged reaction times to achieve complete cyclization.
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura Coupling
The trifluoromethyl group can be introduced via Suzuki-Miyaura coupling using trifluoromethyl-substituted boronic acids. For example, 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine reacts with 4-(trifluoromethyl)phenylboronic acid in a dioxane/water solvent system under argon. Tetrakis(triphenylphosphine)palladium(0) catalyzes the coupling, yielding the target compound after 24 hours at 120°C.
Optimized Parameters
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₃PO₄ (3.0 equiv)
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Solvent: Dioxane/H₂O (3:1 v/v)
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Yield: 75%
This method is limited by the commercial availability of trifluoromethyl-containing boronic acids, though in situ generation of these reagents has been explored.
Trifluoromethylation via Halogen Exchange
Nucleophilic Trifluoromethylation
A two-step approach involves halogenation at position 6 followed by trifluoromethyl substitution. Chlorination of 4-aminopyrazolo[3,4-d]pyrimidine using POCl₃ yields the 6-chloro intermediate, which undergoes nucleophilic displacement with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride.
Critical Steps
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Chlorination: POCl₃, 110°C, 12 hours (Yield: 89%)
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Trifluoromethylation: TMSCF₃, CsF, DMF, 80°C, 8 hours (Yield: 68%)
This method offers regioselectivity but requires rigorous moisture control to prevent hydrolysis of the silicon reagent.
Alternative Routes: Prefunctionalized Building Blocks
Trifluoromethylpyrazole Precursors
Starting with 3-(trifluoromethyl)-1H-pyrazole-4,5-diamine, cyclocondensation with triethyl orthoformate in acetic acid generates the pyrimidine ring. The reaction proceeds via imine formation and subsequent ring closure, achieving a 72% yield after recrystallization from ethanol.
Advantages
-
Avoids late-stage trifluoromethylation
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Compatible with acid-sensitive functional groups
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Role of Solvent Polarity
Polar aprotic solvents like DMF enhance trifluoromethylation rates by stabilizing transition states in SNAr reactions. Conversely, nonpolar solvents favor Suzuki coupling by improving catalyst solubility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group serves as a prime site for nucleophilic substitutions. Key observations include:
Amination/Alkylation
Mechanistic studies confirm preferential substitution at N1 due to steric and electronic factors imparted by the trifluoromethyl group .
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core participates in palladium-catalyzed couplings:
Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Product | Turnover | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | 4-bromotoluene | 4-(p-tolylamino) derivative | 68% |
This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination .
Condensation/Cyclization Pathways
The 4-amino group facilitates heterocycle formation:
Hydrazone Formation
| Reagent | Conditions | Cyclized Product | Key Application |
|---|---|---|---|
| Aromatic aldehydes | AcOH, 90°C | Spiro[indoline-3,4'-pyrazolo] | Anticancer lead compounds |
This three-component reaction with isatin derivatives produces spirocyclic architectures showing cytotoxicity against CaCO-2 colon cancer cells (IC₅₀ = 8.21 µM) .
Electrophilic Aromatic Substitution
The electron-withdrawing CF₃ group directs electrophiles to specific positions:
Halogenation Patterns
| Electrophile | Position Modified | Resulting Reactivity |
|---|---|---|
| I₂/oxidizing agent | C3 of pyrazole ring | Enhanced kinase inhibition |
Iodination at C3 increases steric bulk, improving binding affinity for ATP-binding pockets in kinase targets.
Acid-Base Reactions
The 4-amino group exhibits pH-dependent tautomerism:
| Condition | Dominant Tautomer | Biological Implication |
|---|---|---|
| pH < 5 | 1H-pyrazolo[3,4-d]pyrimidine | Enhanced water solubility |
| pH > 8 | 4H-tautomer | Improved membrane permeability |
This tautomeric equilibrium influences pharmacokinetic properties and target engagement .
Biological Activation Pathways
In vivo metabolic reactions include:
| Enzyme System | Transformation | Pharmacological Effect |
|---|---|---|
| CYP3A4 | N-dealkylation | Prodrug activation |
| Glucuronosyltransferases | O-glucuronidation | Renal excretion enhancement |
These biotransformations govern the compound's therapeutic index in EGFR inhibition studies (IC₅₀ = 0.016 µM against EGFR WT) .
Stability Considerations
Critical degradation pathways under stress conditions:
| Stressor | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| UV light (λ = 254 nm) | C-F bond cleavage | Amber glass packaging |
| Aqueous acid (1N HCl) | Pyrimidine ring hydrolysis | Lyophilized formulation |
Accelerated stability studies show >90% purity retention at 25°C/60% RH for 6 months when properly formulated .
This comprehensive analysis demonstrates the compound's synthetic versatility and structure-activity relationships critical for developing targeted therapeutics. The trifluoromethyl group significantly modulates both chemical reactivity and biological interactions through combined electronic and steric effects.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. It has been studied as a receptor tyrosine kinase (RET) inhibitor , which is significant in treating various cancers, including non-small cell lung cancer (NSCLC). In particular, its derivatives have shown promising results against RET-positive tumors, demonstrating selective antiproliferative effects with low IC50 values .
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting tumor growth in xenograft models. For example, a derivative of this compound exhibited selective activity against RET-positive cancer cells while sparing RET-negative cells, indicating its potential for targeted cancer therapy .
| Compound | Target Cancer Type | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| 9x | NSCLC | 4 | RET-positive |
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the structure of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for enhanced potency and selectivity. These studies focus on modifying functional groups to improve binding affinity to the RET kinase domain and reduce off-target effects .
Case Study 1: Inhibition of RET Kinase
A study published in Nature explored a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The researchers demonstrated that these compounds could effectively inhibit RET signaling pathways in vitro and in vivo, leading to significant tumor regression in mouse models of RET-driven cancers .
Case Study 2: Selectivity Profile
Another study focused on the selectivity profile of this compound against various cancer cell lines. The results indicated that while the compound effectively inhibited RET-positive cells, it had minimal effects on RET-negative lines, suggesting a favorable therapeutic window for clinical development .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Substituent Variations at Position 6
The CF₃ group distinguishes the target compound from analogs with other substituents:
Key Insight : The CF₃ group optimizes target binding via hydrophobic interactions and dipole effects, whereas thioether substituents (e.g., -SCH₃) balance lipophilicity and solubility .
N1 and 4-Amine Modifications
Variations at N1 and the 4-amine influence pharmacokinetics and selectivity:
Key Insight : Bulky N1 substituents (e.g., phenylethyl) improve tissue penetration, while fluorinated aryl groups at the 4-amine enhance binding affinity .
Physicochemical Properties
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | LogP |
|---|---|---|---|---|
| 6-(Trifluoromethyl)-derivative | 65 | 139–141 | 7.53–7.38 (m, aromatic), 5.46–5.42 (m) | 2.8 (calc.) |
| SI388 (Methylthio analog) | 69 | 169–171 | δ 10.02 (s, NH), 2.40 (s, SCH₃) | 3.1 |
| Ethylthio derivative (2c) | 51 | 128–131 | δ 3.28–3.19 (q, CH₂), 1.46 (t, CH₃) | 2.5 |
| Chloromethyl derivative | 80 | Not reported | δ 2.28 (s, CH₃), 5.04 (s, CH₂Cl) | 1.9 |
Note: The CF₃ derivative exhibits moderate lipophilicity (logP ~2.8), favoring oral bioavailability .
Biological Activity
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C6H3F3N4
- Molecular Weight : 204.11 g/mol
- CAS Number : 1780-79-6
The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group at the C6 position, which is known to influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound analogs. For instance, the compound RB-07-16, a C6-substituted pyrazolopyrimidine, demonstrated significant antitumor efficacy in xenograft mouse models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). It effectively reduced tumor growth without causing substantial liver damage or increasing liver enzymes, indicating a favorable safety profile .
The mechanism by which these compounds exert their anticancer effects involves selective inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), an enzyme critical for post-translational modification of proteins involved in cell signaling pathways that drive cancer progression. Inhibition of GGPPS leads to apoptosis in cancer cells by disrupting the prenylation of oncogenic proteins such as K-RAS .
Table 1: Summary of Biological Activities and Mechanisms
Case Studies
- Xenograft Models : In studies involving xenograft models for MM and PDAC, treatment with RB-07-16 resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated, with no significant hepatotoxicity observed .
- In Vitro Studies : Various derivatives of the compound were tested against different cancer cell lines, showing varying degrees of cytotoxicity. The presence of the trifluoromethyl group was found to enhance the potency against certain cancer types .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as a therapeutic agent. Key aspects include:
- Absorption and Distribution : The compound exhibits good systemic circulation in animal models.
- Toxicity : Preliminary studies suggest low toxicity levels, making it a candidate for further development.
Q & A
Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?
Derivatives of this scaffold are typically synthesized via multi-step cyclocondensation or nucleophilic substitution reactions. For example:
- N-Alkylation/Arylation : Reacting the core structure with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization (e.g., compound 8a,b in ).
- Urea/Thiourea Formation : Using isocyanates/isothiocyanates in dichloromethane at 0–5°C to introduce urea/thiourea groups (e.g., compound 9a-d in ).
- Esterification : Reacting with substituted benzoyl chlorides in dry benzene (e.g., compound 10a-e in ).
Optimization : Solvent polarity, temperature (e.g., ice-cooling for urea formation), and stoichiometry are critical. IR and -NMR are used to monitor reaction completion .
Q. How are synthesized derivatives characterized to confirm structural integrity?
Key methods include:
- Spectroscopy : IR to identify functional groups (e.g., NH stretches at 3463–3304 cm) and -NMR for aromatic proton environments (e.g., δ 6.8–8.2 ppm for aryl groups) .
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., 55.00% C observed vs. 54.93% calculated for compound 2b) .
- Melting Point Consistency : Sharp melting ranges (e.g., 277–278°C for compound 2b) confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for kinase inhibition?
- Hydrophobic Substituents : Adding aryl/alkyl groups at the 1-position (e.g., isopropyl or cyclopentyl) enhances kinase binding via hydrophobic interactions (e.g., compound 7a in inhibits RET kinase at 100 nM).
- Fluorine Effects : The trifluoromethyl group improves metabolic stability and target affinity by reducing electron density and increasing lipophilicity .
- Phenotypic Screening : Derivatives with extended hydrophobic arms (e.g., phenylethynyl groups) are tested in cell-based assays (e.g., TNBC models in ). SAR-driven modifications prioritize substituents that balance potency (IC < 0.1 μM) and selectivity .
Q. What strategies are employed to resolve contradictory data in biological activity across derivatives?
- Kinase Panel Profiling : Test compounds against a broad kinase panel (e.g., 7a in showed RET selectivity over other kinases).
- Crystallographic Analysis : Use docking simulations (e.g., ) to validate binding modes when IC values conflict with cellular activity.
- Metabolic Stability Assays : Address discrepancies between in vitro and in vivo efficacy by measuring microsomal stability (e.g., compound 13an in retained activity due to trifluoromethyl-enhanced stability) .
Q. How do fluorinated substituents influence physicochemical properties and target binding?
- Electron-Withdrawing Effects : The trifluoromethyl group reduces basicity of the pyrimidine ring, enhancing membrane permeability.
- Hydrophobic Interactions : Fluorine atoms participate in van der Waals interactions with kinase ATP pockets (e.g., Src inhibition in ).
- Metabolic Resistance : Fluorine substitution at strategic positions (e.g., para to the amine group) reduces CYP450-mediated oxidation .
Q. What methodologies are used to assess the pharmacokinetic (PK) profile of advanced derivatives?
- In Vivo PK Studies : Measure plasma half-life, clearance, and bioavailability in rodent models (e.g., compound 13an in showed a half-life >6 hours).
- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, critical for dose optimization.
- Caco-2 Permeability Tests : Predict intestinal absorption for orally administered candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
